1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate
Overview
Description
1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate, also known as nitrofurantoin, is a synthetic nitrofuran derivative. It is widely recognized for its antibacterial properties and is commonly used in the treatment of urinary tract infections. The compound is characterized by its unique structure, which includes a nitrofuran ring and a hydantoin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate typically involves the condensation of 5-nitrofurfural with hydantoin. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. The resulting product is then purified through recrystallization to obtain the monohydrate form.
Industrial Production Methods
In industrial settings, the production of nitrofurantoin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of stainless steel or aluminum reactors to prevent decomposition of the compound. The final product is packaged in light-resistant containers to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted hydantoin derivatives.
Scientific Research Applications
1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to bacterial resistance and DNA damage.
Medicine: Widely used as an antibiotic for treating urinary tract infections.
Industry: Utilized in the production of pharmaceuticals and as a preservative in certain formulations.
Mechanism of Action
The antibacterial activity of 1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate is attributed to its ability to interfere with bacterial DNA, RNA, and protein synthesis. The compound is converted by bacterial nitroreductases into reactive intermediates that inhibit the citric acid cycle and other essential metabolic pathways, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Another nitrofuran derivative with antibacterial properties.
Furazolidone: Used as an antibacterial and antiprotozoal agent.
Nitrofurantoin Macrocrystals: A macrocrystalline form of nitrofurantoin with similar antibacterial activity.
Uniqueness
1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate is unique due to its specific structure, which
Properties
IUPAC Name |
1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5.H2O/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBPVLAHAVEISO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17140-81-7 | |
Record name | Nitrofurantoin monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17140-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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